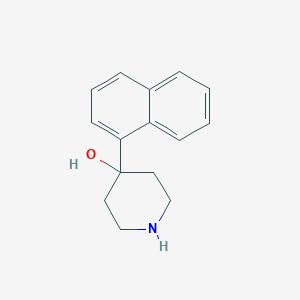

4-Hydroxy-4-(1-naphthyl)piperidine

Description

BenchChem offers high-quality 4-Hydroxy-4-(1-naphthyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-(1-naphthyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-naphthalen-1-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(8-10-16-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPWCQRRHUQPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568609 | |

| Record name | 4-(Naphthalen-1-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100240-14-0 | |

| Record name | 4-(Naphthalen-1-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine, a tertiary alcohol derivative of piperidine with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a hydroxyl group and an aryl substituent at the 4-position of the piperidine ring can lead to compounds with significant biological activities. This guide focuses on the synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine, a molecule of interest due to its structural similarity to compounds known to interact with various central nervous system targets. The primary and most effective method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a naphthyl organomagnesium halide to a suitable 4-piperidone derivative.

Synthetic Approach: The Grignard Reaction

The most direct and widely applicable method for the synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium reagent, in this case, 1-naphthylmagnesium bromide, which acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a 4-piperidone.

The overall reaction scheme is as follows:

Caption: Synthetic workflow for 4-Hydroxy-4-(1-naphthyl)piperidine.

The choice of the nitrogen protecting group on the 4-piperidone is crucial to prevent side reactions. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc), which can be removed under different conditions.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine.

Preparation of 1-Naphthylmagnesium bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from 1-bromonaphthalene and magnesium metal.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Magnesium turnings | 24.31 | 1.22 g | 0.05 |

| 1-Bromonaphthalene | 207.07 | 10.35 g (7.0 mL) | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Iodine | 253.81 | 1 crystal | catalyst |

Procedure:

-

All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a nitrogen atmosphere to exclude moisture.

-

Place the magnesium turnings and a crystal of iodine in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add 10 mL of anhydrous THF to the flask.

-

Dissolve the 1-bromonaphthalene in 40 mL of anhydrous THF and place it in the dropping funnel.

-

Add a small portion (approx. 5 mL) of the 1-bromonaphthalene solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will cause the disappearance of the iodine color and the solution to become cloudy and grayish.

-

Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.

Synthesis of 1-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine

This protocol details the reaction of the prepared Grignard reagent with N-benzyl-4-piperidone.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1-Naphthylmagnesium bromide solution | ~231.37 | ~0.05 mol | ~0.05 |

| 1-Benzyl-4-piperidone | 189.26 | 8.52 g | 0.045 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated aqueous ammonium chloride | - | 50 mL | - |

| Diethyl ether | - | 100 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Cool the freshly prepared 1-naphthylmagnesium bromide solution to 0°C in an ice bath.

-

Dissolve 1-benzyl-4-piperidone in 50 mL of anhydrous THF and add it dropwise to the stirred Grignard reagent solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 1-benzyl-4-hydroxy-4-(1-naphthyl)piperidine.

Deprotection of the N-Benzyl Group (Optional)

If the final product without the N-benzyl group is desired, a deprotection step is necessary.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine | 317.43 | e.g., 5.0 g | 0.0158 |

| Palladium on carbon (10%) | - | 0.5 g | catalyst |

| Methanol or Ethanol | - | 100 mL | - |

| Hydrogen gas | 2.02 | - | - |

Procedure:

-

Dissolve the N-benzylated product in methanol or ethanol in a hydrogenation vessel.

-

Add the 10% palladium on carbon catalyst.

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-Hydroxy-4-(1-naphthyl)piperidine.

Quantitative Data

While specific experimental data for 4-Hydroxy-4-(1-naphthyl)piperidine is not widely published, the following table provides expected data based on analogous syntheses.

| Parameter | Expected Value/Characteristics |

| Yield (Grignard Reaction) | 60-80% |

| Yield (Deprotection) | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-200°C (as a hydrochloride salt) |

| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.2 (m, naphthyl-H), 7.4-7.6 (m, naphthyl-H), 3.0-3.5 (m, piperidine-H at C2, C6), 1.8-2.2 (m, piperidine-H at C3, C5), ~1.7 (s, OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 140-145 (quaternary naphthyl-C), 122-135 (naphthyl-CH), ~70 (quaternary piperidine-C4), ~45-50 (piperidine-C2, C6), ~35-40 (piperidine-C3, C5) |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 228.1383 for C₁₅H₁₈NO⁺ |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 4-Hydroxy-4-(1-naphthyl)piperidine has not been extensively reported, structurally related 4-hydroxy-4-arylpiperidines have shown affinity for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.

The potential interaction of 4-Hydroxy-4-(1-naphthyl)piperidine with dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of various neurological and psychiatric disorders, can be visualized through their respective signaling pathways.

Caption: Potential signaling pathways for dopamine D2 and serotonin 5-HT2A receptors.

As an antagonist, 4-Hydroxy-4-(1-naphthyl)piperidine would block the binding of the endogenous ligands (dopamine and serotonin) to their respective receptors, thereby inhibiting their downstream signaling cascades.

Conclusion

The synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine can be reliably achieved through the Grignard reaction, a robust and versatile method for the formation of tertiary alcohols. This technical guide provides a detailed framework for its synthesis, including experimental protocols and expected data. The structural similarity of the target molecule to known psychoactive compounds suggests its potential for interacting with key neurotransmitter systems, making it a compound of interest for further investigation in the field of drug discovery. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel piperidine-based compounds.

References

Technical Guide: Chemical Properties of 4-Hydroxy-4-(1-naphthyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-(1-naphthyl)piperidine is a tertiary alcohol derivative of piperidine featuring a naphthyl substituent at the C4 position. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The piperidine ring is a common scaffold in pharmaceuticals, and its derivatives are known to interact with a range of biological targets. The addition of a bulky, aromatic naphthyl group at the 4-position, along with a hydroxyl group, creates a chiral center and introduces specific steric and electronic properties that can influence receptor binding and pharmacological activity.

This technical guide provides a comprehensive overview of the known chemical properties of 4-Hydroxy-4-(1-naphthyl)piperidine and its isomers, focusing on its synthesis, spectral characterization, and potential biological activities. While specific data for the 1-naphthyl isomer is limited in publicly available literature, this guide leverages data from the closely related 2-naphthyl isomer and general principles of 4-aryl-4-hydroxypiperidine chemistry to provide a thorough understanding of this compound class.

Chemical and Physical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₁₅H₁₈ClNO | [1] |

| Molecular Weight | 263.76 g/mol | [1] |

| IUPAC Name | 4-(Naphthalen-1-yl)piperidin-4-ol | |

| CAS Number | 100240-14-0 | |

| Melting Point | 195–198°C (for 2-naphthyl isomer HCl) | [1] |

| Solubility | High solubility in polar aprotic solvents (DMF, DMSO); moderate in water (5.2 mg/mL at 25°C for 2-naphthyl isomer HCl) | [1] |

| pKa (hydroxyl group) | 9.4 (Potentiometric, for 2-naphthyl isomer) | [1] |

| LogP (octanol-water) | 2.8 ± 0.3 (Computational, for 2-naphthyl isomer) | [1] |

Synthesis

The most common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the reaction of an arylmagnesium halide with a suitable 4-piperidone derivative. For the synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine, this would involve the reaction of 1-naphthylmagnesium bromide with a 4-piperidone. To prevent side reactions with the piperidine nitrogen, it is typically protected with a group such as a benzyl or a tert-butoxycarbonyl (Boc) group, which can be removed in a subsequent step.

General Experimental Protocol: Grignard Reaction

The following is a representative protocol for the synthesis of a 4-aryl-4-hydroxypiperidine via the Grignard reaction.

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromonaphthalene in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed, resulting in the formation of 1-naphthylmagnesium bromide.

-

Reaction with 4-Piperidone: The Grignard reagent solution is cooled to 0°C. A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield N-Boc-4-hydroxy-4-(1-naphthyl)piperidine.

-

Deprotection (if required): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent, to yield the final product, 4-Hydroxy-4-(1-naphthyl)piperidine.

Synthesis Workflow Diagram

References

Spectroscopic and Synthetic Profile of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-Hydroxy-4-(1-naphthyl)piperidine, a key intermediate in the development of novel therapeutics. This document details experimental protocols for its synthesis and presents a summary of its spectroscopic data, leveraging data from the closely related analog, 4-hydroxy-4-phenylpiperidine, to provide a representative analytical profile.

Spectroscopic Data

¹H NMR Data (400 MHz, DMSO-d₆) of 4-Hydroxy-4-phenylpiperidine[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.47 | m | 2H | Ar-H |

| 7.31 | m | 2H | Ar-H |

| 7.21 | m | 1H | Ar-H |

| 4.90 | s | 1H | -OH |

| 2.93 | m | 2H | Piperidine-H (axial) |

| 2.71 | m | 2H | Piperidine-H (equatorial) |

| 1.79 | m | 2H | Piperidine-H (axial) |

| 1.50 | m | 2H | Piperidine-H (equatorial) |

¹³C NMR Data of 4-Hydroxy-4-phenylpiperidine

| Chemical Shift (ppm) | Assignment |

| 147.5 | Ar-C (quaternary) |

| 128.1 | Ar-CH |

| 126.6 | Ar-CH |

| 124.9 | Ar-CH |

| 70.2 | C-OH (quaternary) |

| 45.8 | Piperidine-CH₂ |

| 35.2 | Piperidine-CH₂ |

Mass Spectrometry Data of 4-Hydroxy-4-phenylpiperidine[2]

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 159 | [M-H₂O]⁺ |

| 120 | [M-C₂H₅NO]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine can be achieved through several established methods for the preparation of 4-aryl-4-hydroxypiperidines. Two common and effective protocols are presented below.

Method 1: Grignard Reaction with 1-Naphthylmagnesium Bromide

This protocol involves the nucleophilic addition of a Grignard reagent to a protected 4-piperidone.

Materials:

-

N-Benzyl-4-piperidone

-

Magnesium turnings

-

1-Bromonaphthalene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Acetic acid

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding 1-naphthylmagnesium bromide.

-

Grignard Reaction: The solution of N-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then refluxed for one hour.[1]

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude N-benzyl-4-hydroxy-4-(1-naphthyl)piperidine.[1]

-

Debenzylation: The crude product is dissolved in a mixture of ethanol and acetic acid. 10% Pd/C is added, and the mixture is hydrogenated at 3 atm and 50 °C until one molar equivalent of hydrogen is consumed, yielding 4-Hydroxy-4-(1-naphthyl)piperidine.[1]

-

Purification: The catalyst is removed by filtration, and the filtrate is concentrated. The residue is made basic with ammonium hydroxide and extracted with methylene chloride. The organic extract is dried and evaporated to yield the final product, which can be further purified by recrystallization.[1]

Method 2: Modified Mannich Reaction

A one-pot synthesis can also be employed for the preparation of the hydrochloride salt of the title compound.

Materials:

-

Formaldehyde

-

1-Naphthylamine

-

Piperidine

-

Hydrochloric acid

-

Ethanol/water mixture (3:1 v/v)

Procedure:

-

Reaction Setup: In a round-bottom flask, formaldehyde, 1-naphthylamine, and piperidine are combined in an ethanol/water (3:1 v/v) solvent system.

-

Reaction Conditions: A catalytic amount of hydrochloric acid (10-15 mol%) is added, and the mixture is heated to 100 °C for 6-8 hours.

-

Purification: The reaction mixture is cooled, and the product is purified by column chromatography to yield 4-Hydroxy-4-(1-naphthyl)piperidine.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis and characterization of 4-Hydroxy-4-(1-naphthyl)piperidine.

Caption: Synthetic workflow for 4-Hydroxy-4-(1-naphthyl)piperidine.

Caption: Key transformation in the Grignard synthesis route.

References

An In-depth Technical Guide to 4-Hydroxy-4-(1-naphthyl)piperidine (CAS Number: 100240-14-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and biological activities of 4-Hydroxy-4-(1-naphthyl)piperidine, a compound of interest in neuropharmacology and medicinal chemistry.

Physicochemical Properties

While specific experimental data for the free base 4-Hydroxy-4-(1-naphthyl)piperidine (CAS 100240-14-0) is limited in publicly available literature, the following data has been reported for the closely related hydrochloride salt of its isomer, 4-Hydroxy-4-(naphth-2-yl)piperidine. These values provide a reasonable estimation of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.31 g/mol | [1] |

| Melting Point | 195-198 °C (for the 2-naphthyl HCl salt) | [1] |

| Solubility | High solubility in DMF and DMSO. Moderate water solubility (5.2 mg/mL at 25°C for the 2-naphthyl HCl salt). | [1] |

| pKa (hydroxyl group) | 9.4 (for the 2-naphthyl HCl salt) | [1] |

| LogP (octanol-water) | 2.8 ± 0.3 (computational for the 2-naphthyl HCl salt) | [1] |

Spectroscopic Data

The following spectroscopic data has been reported for the hydrochloride salt of the 2-naphthyl isomer[1]:

| Technique | Data |

| ¹H-NMR (300 MHz, CDCl₃) | δ 7.82–7.26 (m, 7H, naphthyl), 4.10 (s, 1H, -OH), 3.15–2.82 (m, 4H, piperidine-H), 1.87–1.53 (m, 4H, piperidine-H) |

| GC-MS | m/z 200 (M⁺-Cl), 184, 156, 128 |

| IR (KBr) | 3420 cm⁻¹ (-OH stretch), 2945 cm⁻¹ (C-H aliphatic), 1598 cm⁻¹ (C=C aromatic) |

| λmax (UV-Vis) | 278 nm (ε = 4500 L·mol⁻¹·cm⁻¹) in Ethanol |

Synthesis

General Synthesis Route: Grignard Reaction

A common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines involves the Grignard reaction. This approach utilizes a Grignard reagent prepared from an aryl halide and magnesium, which then reacts with a suitable N-protected 4-piperidone.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 4-aryl-4-hydroxypiperidines, which can be adapted for 4-Hydroxy-4-(1-naphthyl)piperidine.

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

N-Benzyl-4-piperidone (or other suitable N-protected 4-piperidone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Apparatus for Grignard reaction (oven-dried glassware, reflux condenser, dropping funnel, nitrogen atmosphere)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromonaphthalene in anhydrous diethyl ether.

-

Add a small amount of the 1-bromonaphthalene solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with N-Protected-4-piperidone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve N-benzyl-4-piperidone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the N-benzyl-4-piperidone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude N-benzyl-4-hydroxy-4-(1-naphthyl)piperidine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

-

Deprotection (if necessary):

-

If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield the final product, 4-Hydroxy-4-(1-naphthyl)piperidine.

-

Biological Activity and Pharmacology

Receptor Affinity

The hydrochloride salt of the 2-naphthyl isomer of the target compound has been shown to have affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors.[1]

| Receptor | IC₅₀ |

| Serotonin 5-HT₂A | 120 nM |

| Dopamine D₂ | 450 nM |

This dual activity suggests potential applications in the treatment of neuropsychiatric disorders.[1]

Mechanism of Action and Downstream Signaling

The interaction of 4-Hydroxy-4-(1-naphthyl)piperidine with 5-HT₂A and D₂ receptors is expected to modulate their respective downstream signaling pathways.

-

5-HT₂A Receptor (Gq/11-coupled): The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Dopamine D₂ Receptor (Gi/o-coupled): The D₂ receptor is a GPCR that couples to the Gi/o signaling pathway.[4][5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Experimental Protocols for Receptor Binding Assays

Materials:

-

CHO-K1 cells stably expressing human recombinant 5-HT₂A receptors

-

HEPES homogenization buffer (pH 7.4)

-

HEPES assay buffer (pH 7.4)

-

[³H]ketanserin (radioligand)

-

Non-labeled ketanserin (for non-specific binding)

-

Test compound (4-Hydroxy-4-(1-naphthyl)piperidine)

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the 5-HT₂A receptor.

-

Harvest the cells and homogenize them in ice-cold HEPES homogenization buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.

-

Resuspend the final pellet in HEPES assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

HEPES assay buffer

-

A fixed concentration of [³H]ketanserin

-

Either:

-

Vehicle (for total binding)

-

A high concentration of non-labeled ketanserin (for non-specific binding)

-

Varying concentrations of the test compound

-

-

Cell membrane preparation

-

-

Incubate the plates at 37°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Materials:

-

Membranes from a cell line expressing human D₂ receptors (e.g., from porcine striatum)

-

Assay buffer

-

[³H]spiperone (radioligand)

-

Haloperidol (for non-specific binding)

-

Test compound (4-Hydroxy-4-(1-naphthyl)piperidine)

-

96-well plates

-

Scintillation counter

Procedure:

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Assay buffer

-

A fixed concentration of [³H]spiperone (e.g., 1 nM)

-

Either:

-

Vehicle (for total binding)

-

A high concentration of haloperidol (e.g., 1 µM) (for non-specific binding)

-

Varying concentrations of the test compound

-

-

D₂ receptor-containing membrane preparation (e.g., 2 µg of protein)

-

-

Incubate the plates at 25°C for 120 minutes.

-

-

Filtration and Counting:

-

Filter the reaction mixture through a glass fiber filter plate and wash with ice-cold buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific from total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.

-

Toxicological Properties

There is no publicly available toxicological data, such as LD₅₀ values, for 4-Hydroxy-4-(1-naphthyl)piperidine. As with any research chemical, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

4-Hydroxy-4-(1-naphthyl)piperidine is a piperidine derivative with demonstrated affinity for serotonin 5-HT₂A and dopamine D₂ receptors. Its synthesis can be achieved through established methods such as the Grignard reaction. The dual receptor activity of this compound suggests its potential as a lead structure for the development of novel therapeutics for central nervous system disorders. Further research is warranted to fully elucidate its pharmacological profile, in vivo efficacy, and safety.

References

"mechanism of formation for 4-aryl-4-hydroxypiperidines"

An In-depth Technical Guide on the Mechanism of Formation for 4-Aryl-4-Hydroxypiperidines

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent analgesics and various central nervous system (CNS) agents. The strategic introduction of an aryl group and a hydroxyl function at the C4 position of the piperidine ring creates a tertiary alcohol, a key feature that significantly influences the molecule's pharmacological profile. This guide provides a detailed examination of the primary chemical mechanisms underpinning the synthesis of these vital compounds, offering insights for researchers, scientists, and professionals in drug development.

Core Mechanism: Nucleophilic Addition to 4-Piperidones

The most prevalent and direct strategy for constructing 4-aryl-4-hydroxypiperidines involves the nucleophilic addition of an organometallic aryl species to the electrophilic carbonyl carbon of an N-substituted 4-piperidone. This general mechanism forms the basis of several widely-used synthetic protocols.

Figure 1: General nucleophilic addition to a 4-piperidone carbonyl.

Method 1: The Grignard and Organolithium Reactions

The addition of Grignard (organomagnesium) and organolithium reagents to 4-piperidones is a cornerstone for the synthesis of 4-aryl-4-hydroxypiperidines.[1] These reactions proceed via a two-step sequence: the pre-formation of the highly nucleophilic organometallic reagent, followed by its reaction with the piperidone substrate.

Mechanism & Workflow

The process begins with the formation of the Grignard reagent from an aryl halide (e.g., bromobenzene) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1] This reagent is then added to a solution of the N-substituted-4-piperidone. The aryl group attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent quenching with an acidic aqueous solution, such as ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol.[2]

Figure 2: Experimental workflow for the Grignard reaction.

Experimental Protocols

Example 1: Synthesis of 1-Methyl-4-(p-methoxyphenyl)-4-hydroxypiperidine [1]

-

Grignard Reagent Preparation: To a flask containing 4.8 g of magnesium and 150 mL of dry ether, a solution of 38 g of p-bromoanisole in 50 mL of dry ether is added dropwise. The mixture is refluxed for one hour to form the Grignard reagent.

-

Reaction: The reaction mixture is cooled in an ice bath, and 23 g of 1-methyl-4-piperidone in 100 mL of ether is added dropwise.

-

Reflux: After the addition is complete, the mixture is refluxed for 8 hours.

-

Workup: The resulting complex is decomposed with 50 mL of 20% hydrochloric acid to yield the final product.

Example 2: Synthesis of 4-Benzyl-4-hydroxypiperidine [2]

-

Grignard Reagent Preparation: A Grignard reagent is prepared from 3.6 g of magnesium and 18.9 g of benzyl bromide in 50 mL of diethyl ether.

-

Reaction: A solution of 18.4 g of 1-benzyl-4-piperidone in 100 mL of diethyl ether is added, and the mixture is refluxed for one hour.

-

Workup: The reaction is decomposed with 30 mL of saturated aqueous ammonium chloride. The ethereal solution is separated, dried, and evaporated.

-

Deprotection: The resulting oil (26 g) is hydrogenated in ethanol and acetic acid over 10% palladium on carbon to remove the N-benzyl group, yielding 4-benzyl-4-hydroxypiperidine.

Quantitative Data Summary

| N-Substituent | Aryl Reagent | Piperidone | Conditions | Yield | Reference |

| Methyl | p-Anisylmagnesium bromide | 1-Methyl-4-piperidone | Diethyl ether, reflux 8h | Not specified | [1] |

| Benzyl | Benzylmagnesium bromide | 1-Benzyl-4-piperidone | Diethyl ether, reflux 1h | Not specified | [2] |

Method 2: The Barbier Reaction

The Barbier reaction is a powerful alternative to the Grignard method. Its defining feature is the in situ generation of the organometallic species in the presence of the carbonyl substrate.[3] This one-pot approach is often operationally simpler and can be advantageous when the organometallic reagent is unstable.[4] Metals such as magnesium, zinc, tin, indium, and samarium can be used.[3][4]

Mechanism & Workflow

In a typical Barbier reaction, the alkyl or aryl halide, the carbonyl compound (4-piperidone), and the metal (e.g., zinc or tin powder) are all combined in a single reaction vessel.[3][4] The metal reacts with the halide on its surface to form an organometallic species, which immediately adds to the adjacent piperidone carbonyl. This circumvents the need to prepare and handle the often sensitive organometallic reagent separately. Like the Grignard reaction, the process concludes with an aqueous workup to protonate the intermediate alkoxide.

Figure 3: Experimental workflow for the one-pot Barbier reaction.

Experimental Protocols

While direct examples for 4-piperidones are less common in the provided literature, a general protocol can be adapted.

General Protocol for a Tin-Mediated Barbier Reaction [4]

-

Setup: To a solution of the carbonyl compound (1.0 equiv) in a solvent mixture (e.g., THF/H₂O), the aryl halide (3.0 equiv) and tin powder (3.0 equiv) are added at room temperature.

-

Reaction: The resulting mixture is stirred until the starting material is consumed (this can take up to 2 days).

-

Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to give the crude product.

Method 3: Pictet-Spengler Type Cyclization

An alternative and elegant route involves an intramolecular cyclization that forms the piperidine ring and installs the hydroxyl group concurrently. One such method begins with β,γ-unsaturated amines, which undergo cyclization with an aldehyde in an acidic medium.[5]

Mechanism & Workflow

The synthesis starts with a 3-aryl-Δ³-pentenylamine. This amine is dissolved in an acidic aqueous solution, and an aldehyde (e.g., acetaldehyde, isobutyraldehyde) is added.[5] Under heating, the amine nitrogen attacks the protonated aldehyde, leading to an iminium ion intermediate. This is followed by an intramolecular electrophilic attack from the double bond onto the iminium carbon, which forges the C2-C3 bond of the piperidine ring and creates a tertiary carbocation at C4. This carbocation is then trapped by water to form the 4-hydroxy group, completing the synthesis.

Figure 4: Logical flow of the Pictet-Spengler type reaction.

Experimental Protocols

Example 1: Synthesis of 2,3-Dimethyl-4-phenyl-4-hydroxypiperidine [5]

-

Setup: 80.5 g (0.5 mol) of 3-phenyl-Δ³-pentenylamine is dissolved in 525 mL of 1N hydrochloric acid and diluted with 2000 mL of water.

-

Reaction: 24.2 g (0.55 mol) of freshly distilled acetaldehyde is added, and the solution is stirred for 40 hours at 80-90°C. The pH is maintained between 3 and 4.

-

Workup: After cooling, the solution is rendered alkaline with sodium hydroxide solution, causing the product to crystallize. The crystals are filtered, washed, and can be recrystallized from dilute methanol.

Quantitative Data Summary

| Starting Amine | Aldehyde | Conditions | Yield | Reference |

| 3-Phenyl-Δ³-pentenylamine | Acetaldehyde | 1N HCl (aq), 80-90°C, 40h | 71.8% (of reacted amine) | [5] |

| 3-Phenyl-Δ³-pentenylamine | Isobutyraldehyde | 6.5N HCl (aq), 90°C, 144h | Not specified | [5] |

| 3-Phenyl-Δ³-pentenylamine | Benzaldehyde | (Analogous manner) | Not specified | [5] |

Conclusion

The formation of 4-aryl-4-hydroxypiperidines is predominantly achieved through the nucleophilic addition of organometallic reagents to a 4-piperidone precursor. The Grignard reaction represents the classical, robust method involving a pre-formed reagent, while the Barbier reaction offers a convenient one-pot alternative with in situ reagent generation. For constructing the heterocyclic ring itself, intramolecular cyclization strategies like the Pictet-Spengler type reaction provide a distinct and effective pathway. The choice of method depends on the stability of the organometallic intermediate, the availability of starting materials, and the desired operational simplicity. Each of these mechanisms provides a reliable and versatile tool for accessing a molecular scaffold of profound importance in modern pharmacology.

References

The Genesis of a New Class of Neuromodulators: A Technical History of Naphthylpiperidine Compounds

For Immediate Release

This in-depth technical guide explores the discovery and historical development of naphthylpiperidine compounds, a significant class of molecules that have played a crucial role in the exploration of monoamine reuptake inhibition and the development of novel central nervous system (CNS) agents. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key synthetic milestones, pharmacological discoveries, and the evolution of the structure-activity relationships (SAR) that have defined this fascinating area of medicinal chemistry.

From Obscure Origins to Potent Dopamine Reuptake Inhibitors

The history of naphthylpiperidine compounds stretches back to early synthetic chemistry, with initial preparations of N-β-naphthylpiperidine documented as early as 1890. These early explorations were primarily focused on fundamental chemical synthesis, with methods including the condensation of bromonaphthalene or naphthol with piperidine. For decades, these compounds remained largely of academic interest.

The trajectory of naphthylpiperidine research shifted dramatically with the burgeoning understanding of monoamine neurotransmission and its role in neurological and psychiatric disorders. The "monoamine hypothesis," which posits that deficiencies in neurotransmitters like dopamine, norepinephrine, and serotonin are underlying causes of depression and other mood disorders, spurred the search for compounds that could modulate the levels of these crucial signaling molecules. A key mechanism for controlling neurotransmitter levels is through reuptake transporters—proteins that recycle neurotransmitters from the synaptic cleft back into the presynaptic neuron. Inhibiting these transporters prolongs the action of the neurotransmitter, offering a therapeutic strategy for a range of CNS conditions.

It was in this context that the potential of the naphthylpiperidine scaffold was realized. Researchers began to investigate derivatives of this chemical class for their ability to interact with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This exploration led to the discovery of potent and selective monoamine reuptake inhibitors, most notably the "GBR" series of compounds, which are diaryl-substituted piperazines and piperidines. While not all strictly naphthylpiperidines, the SAR studies of the GBR compounds and related analogs provided critical insights that guided the development of naphthylpiperidine-based inhibitors.

A significant breakthrough in understanding the potential of this class came from the work of Tamiz and colleagues in the late 1990s and early 2000s. Their research on piperidine-based analogues of cocaine led to the identification of potent dual dopamine and serotonin reuptake inhibitors. These studies were instrumental in elucidating the SAR of the naphthylpiperidine core, demonstrating how modifications to the piperidine ring and the naphthyl group could dramatically influence potency and selectivity for the different monoamine transporters.

Quantitative Analysis of Naphthylpiperidine Derivatives

The following table summarizes key quantitative data for a selection of naphthylpiperidine and related compounds, highlighting their binding affinities (Ki) for the dopamine, serotonin, and norepinephrine transporters. This data is essential for understanding the structure-activity relationships within this chemical class.

| Compound | R | X | Stereochemistry | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| 1 | CH3 | H | (±)-trans | 2.5 | 110 | 180 | Tamiz et al., 1999 |

| 2 | CH3 | 4'-F | (±)-trans | 1.8 | 80 | 150 | Tamiz et al., 1999 |

| 3 | CH3 | 4'-Cl | (±)-trans | 1.5 | 70 | 120 | Tamiz et al., 1999 |

| 4 | CH3 | 4'-Br | (±)-trans | 1.2 | 60 | 110 | Tamiz et al., 1999 |

| (-)-6 | CO2Me | 2-naphthyl | (-)-trans | 21 | 7.6 | - | Tamiz et al., 2000[1] |

| GBR 12935 | - | - | - | 1.3 | 2800 | 190 | Andersen, 1987 |

Key Experimental Methodologies

The discovery and characterization of naphthylpiperidine compounds have relied on a suite of sophisticated experimental techniques. The following sections detail the core protocols for the synthesis and pharmacological evaluation of these molecules.

Synthesis of Naphthylpiperidine Analogs

A common synthetic route to 4-substituted piperidine analogs involves the use of a Dieckmann condensation to form the piperidine ring, followed by functional group manipulation to introduce the desired substituents. For example, the synthesis of a key intermediate for 4-(2-naphthyl)piperidine derivatives can be achieved as follows:

-

Starting Material: Commercially available N-benzyl-4-piperidone.

-

Reaction: The piperidone is reacted with a Grignard reagent prepared from 2-bromonaphthalene in anhydrous tetrahydrofuran (THF) at 0°C.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the tertiary alcohol.

-

Dehydration and Reduction: The alcohol is then dehydrated using a strong acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding tetrahydropyridine, which is subsequently reduced, for example by catalytic hydrogenation over palladium on carbon, to afford the 4-(2-naphthyl)piperidine.

-

N-Substitution: The benzyl group can be removed by hydrogenolysis and the resulting secondary amine can be alkylated or acylated to introduce a variety of substituents at the nitrogen atom.

Monoamine Transporter Binding Assays

The affinity of naphthylpiperidine compounds for the dopamine, serotonin, and norepinephrine transporters is typically determined using radioligand binding assays. This method quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter.

-

Tissue Preparation: Crude synaptosomal membranes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET). The tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Radioligands: Specific high-affinity radioligands are used for each transporter, for example, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of the test compound. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Molecular Mechanisms and Discovery Process

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

Physicochemical Characteristics of 4-Hydroxy-4-(1-naphthyl)piperidine: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the physicochemical characteristics of 4-Hydroxy-4-(1-naphthyl)piperidine. The following guide has been compiled using data for the closely related isomer, 4-Hydroxy-4-(2-naphthyl)piperidine, as a surrogate. While the properties are expected to be similar, they will not be identical. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-Aryl-4-hydroxypiperidines are a significant class of compounds in medicinal chemistry, often serving as key scaffolds in the development of therapeutic agents targeting the central nervous system. The introduction of a naphthyl group at the 4-position of the piperidine ring creates a rigid and lipophilic moiety that can significantly influence the compound's interaction with biological targets. This guide provides a summary of the known physicochemical properties, analytical methods, and potential biological activities of 4-Hydroxy-4-(naphthyl)piperidines, with a specific focus on data available for the 2-naphthyl isomer as a proxy for the 1-naphthyl analogue.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following table summarizes the available data for 4-Hydroxy-4-(2-naphthyl)piperidine hydrochloride.

| Property | Value / Description |

| Molecular Formula | C₁₅H₁₈ClNO |

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | 4-(Naphthalen-2-yl)piperidin-4-ol hydrochloride |

| CAS Number | 198334-39-3 |

| Melting Point | 195–198°C[1] |

| Solubility | Moderate solubility in water (5.2 mg/mL at 25°C). High solubility in polar aprotic solvents (DMF, DMSO).[1] |

| Appearance | Solid |

| pKa | Data not available. Expected to be in the range of 8.5-9.5 for the piperidine nitrogen. |

| LogP | Data not available. The presence of the naphthyl group suggests a relatively high lipophilicity. |

Experimental Protocols

Synthesis

A common route for the synthesis of 4-hydroxy-4-arylpiperidines is through the Grignard reaction of a protected 4-piperidone with an appropriate aryl magnesium halide. For 4-Hydroxy-4-(1-naphthyl)piperidine, this would involve the reaction of 1-bromonaphthalene with magnesium to form the Grignard reagent, which is then reacted with an N-protected 4-piperidone (e.g., N-benzyl-4-piperidone). Subsequent deprotection of the nitrogen yields the final product.

An alternative reported synthesis for the 2-naphthyl isomer involves a modified Mannich reaction.[1]

General Protocol for Grignard Synthesis:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromonaphthalene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Reaction with Piperidone: Cool the Grignard reagent to 0°C. Add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise.

-

Quenching: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: The N-benzyl group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield 4-Hydroxy-4-(1-naphthyl)piperidine.

Analytical Characterization

The structure and purity of 4-Hydroxy-4-(1-naphthyl)piperidine would be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthyl protons in the aromatic region (δ 7.0-8.5 ppm). The piperidine ring protons would appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm). A singlet for the hydroxyl proton would also be present, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show signals corresponding to the ten carbons of the naphthyl group and the five carbons of the piperidine ring. The quaternary carbon at the 4-position bearing the hydroxyl and naphthyl groups would have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base. Fragmentation patterns could provide further structural information. For the 2-naphthyl isomer, prominent fragments have been reported at m/z 200 (M⁺-Cl), 184, 156, and 128.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) would likely provide good separation.

Potential Signaling Pathways and Biological Activity

While no specific biological data for 4-Hydroxy-4-(1-naphthyl)piperidine is available, the 2-naphthyl isomer has been shown to have an affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively.[1] This dual activity suggests potential applications in the treatment of neuropsychiatric disorders.

Many 4-arylpiperidine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) in the central nervous system. The naphthylpiperidine scaffold has also been explored as a precursor for kinase inhibitors, indicating a potential role in cancer therapy.[1]

Conclusion

4-Hydroxy-4-(1-naphthyl)piperidine represents an interesting scaffold for further investigation in drug discovery. Based on the data from its 2-naphthyl isomer, it is likely to possess activity at CNS receptors and potentially other biological targets. The synthetic and analytical methods described in this guide provide a framework for the preparation and characterization of this compound, which will be essential for enabling more detailed pharmacological studies. Further research is warranted to fully elucidate the physicochemical properties and biological activity profile of the 1-naphthyl isomer.

References

Structural Elucidation of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 4-Hydroxy-4-(1-naphthyl)piperidine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a proposed synthetic pathway and predicted spectroscopic and crystallographic characteristics based on established chemical principles and data from closely related analogs. This guide is intended to serve as a foundational resource for researchers involved in the synthesis and characterization of new chemical entities, particularly those in the field of drug discovery and development.

Proposed Synthesis

A reliable and high-yield synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine can be achieved via a Grignard reaction. This method involves the nucleophilic addition of a 1-naphthyl Grignard reagent to a suitable N-protected 4-piperidone, followed by deprotection.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

N-Benzyl-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium sulfate (Na₂SO₄)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is refluxed until the magnesium is consumed, resulting in the formation of 1-naphthylmagnesium bromide.

-

Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of N-Benzyl-4-piperidone in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine.

-

Deprotection: The crude product is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is subjected to hydrogenation at a suitable pressure until the debenzylation is complete (monitored by TLC).

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude 4-Hydroxy-4-(1-naphthyl)piperidine can be further purified by column chromatography or recrystallization to afford the final product.

Structural Elucidation Workflow

The structural confirmation of the synthesized 4-Hydroxy-4-(1-naphthyl)piperidine would involve a series of spectroscopic and analytical techniques.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 4-Hydroxy-4-(1-naphthyl)piperidine. These predictions are based on the analysis of its structural analogue, 4-Hydroxy-4-(2-naphthyl)piperidine hydrochloride, and general principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.1 - 7.4 | m | 7H | Naphthyl-H | Aromatic protons of the naphthalene ring are expected in this region, exhibiting complex splitting patterns. |

| ~3.5 | s (br) | 1H | -OH | The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and solvent. |

| ~3.2 - 2.8 | m | 4H | Piperidine-H (α to N) | Protons on the carbons adjacent to the nitrogen atom are deshielded. |

| ~2.0 - 1.6 | m | 4H | Piperidine-H (β to N) | Protons on the carbons beta to the nitrogen atom are more shielded. |

| ~1.5 | s (br) | 1H | -NH | The amine proton signal is often broad and may exchange with D₂O. |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~145 | Quaternary Naphthyl-C | The quaternary carbon of the naphthalene ring attached to the piperidine ring. |

| ~134, ~128, ~127, ~126, ~125, ~124 | Naphthyl-CH | Aromatic carbons of the naphthalene ring. |

| ~70 | C4 (quaternary) | The carbon bearing the hydroxyl and naphthyl groups is a quaternary sp³ carbon. |

| ~45 | C2, C6 | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~35 | C3, C5 | Carbons beta to the nitrogen in the piperidine ring. |

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular Ion) |

| 210 | [M - OH]⁺ |

| 198 | [M - C₂H₅N]⁺ |

| 155 | [Naphthyl-C(OH)]⁺ fragment |

| 127 | [Naphthyl]⁺ fragment |

Infrared Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Medium, Broad | N-H stretch (secondary amine) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2930, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium to Weak | C=C stretch (aromatic) |

| ~1100 | Strong | C-O stretch (tertiary alcohol) |

Crystallography (Proposed Protocol)

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Relationships in Synthesis

The synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine can be visualized as a multi-step process with a key bond-forming reaction.

This technical guide provides a robust framework for the synthesis and comprehensive structural elucidation of 4-Hydroxy-4-(1-naphthyl)piperidine. The proposed methodologies and predicted data serve as a valuable starting point for researchers aiming to explore the chemistry and potential applications of this novel compound.

Navigating the Physicochemical Landscape of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility and stability is paramount for advancing preclinical and clinical studies. This technical guide provides an in-depth overview of the available data and recommended experimental protocols for characterizing the solubility and stability of 4-Hydroxy-4-(1-naphthyl)piperidine. While specific experimental data for the 1-naphthyl isomer is limited in publicly accessible literature, this guide leverages data from its close structural isomer, 4-Hydroxy-4-(2-naphthyl)piperidine hydrochloride, and establishes a comprehensive framework for its empirical determination.

Core Physicochemical Properties

Table 1: Physicochemical Data for 4-Hydroxy-4-(2-naphthyl)piperidine HCl

| Property | Value/Description |

| Aqueous Solubility | 5.2 mg/mL at 25°C[1] |

| Organic Solvent Solubility | High solubility in DMF and DMSO[1] |

| Thermal Stability | Decomposition onset at 210°C[1] |

| Melting Point | 195–198°C[1] |

| Molecular Formula | C₁₅H₁₈ClNO[1] |

| Molecular Weight | 263.76 g/mol [1] |

Experimental Protocols

To ascertain the precise solubility and stability profile of 4-Hydroxy-4-(1-naphthyl)piperidine, a series of standardized experimental protocols should be employed.

Solubility Determination

A robust method for determining aqueous and organic solvent solubility involves the shake-flask method, a gold-standard technique for assessing equilibrium solubility.

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

-

Preparation of Saturated Solutions: Add an excess amount of 4-Hydroxy-4-(1-naphthyl)piperidine to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, DMF).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully extract an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Stability Profiling: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3] These studies expose the compound to stress conditions exceeding those of accelerated stability testing.

Protocol 2: Forced Degradation Study

-

Acidic and Basic Hydrolysis:

-

Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the samples at various time points and analyze by HPLC.

-

-

Oxidative Degradation:

-

Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solution at room temperature for a set duration.

-

Analyze the samples at different time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and its solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.

-

Analyze the samples at various time points by HPLC, comparing them to a dark control.

-

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Caption: A flowchart illustrating the shake-flask method for solubility determination.

Caption: A diagram outlining the conditions and analytical workflow for a forced degradation study.

Biological Context and Signaling Pathways

While the primary focus of this guide is on physicochemical properties, it is noteworthy that the related compound, 4-Hydroxy-4-(2-naphthyl)piperidine HCl, has shown affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively.[1] This suggests a potential role in modulating neurotransmitter signaling pathways, which could be a key area of investigation for 4-Hydroxy-4-(1-naphthyl)piperidine.

Caption: A potential signaling pathway for 4-Hydroxy-4-(1-naphthyl)piperidine based on its isomer's activity.

References

Potential Pharmacological Profile of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Whitepaper

Disclaimer: Direct experimental data for the pharmacological profile of 4-Hydroxy-4-(1-naphthyl)piperidine is limited in publicly available scientific literature. This document therefore presents a potential pharmacological profile based on data from the closely related isomer, 4-Hydroxy-4-(2-naphthyl)piperidine, and general structure-activity relationships of 4-aryl-4-hydroxypiperidine derivatives. The information herein is intended for research and drug development professionals and should be interpreted as a predictive guide for further investigation.

Introduction

4-Aryl-4-hydroxypiperidines are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a hydroxyl group and an aryl moiety at the 4-position of the piperidine ring creates a scaffold that can interact with a variety of G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). This whitepaper focuses on the potential pharmacological profile of 4-Hydroxy-4-(1-naphthyl)piperidine, a specific derivative within this class. While direct data is scarce, analysis of its structural analogue, 4-Hydroxy-4-(2-naphthyl)piperidine, and related compounds suggests potential interactions with key neurotransmitter systems, indicating its promise for further research in neuropsychiatric and other disorders.

Physicochemical Properties and Synthesis

The physicochemical properties of 4-Hydroxy-4-(1-naphthyl)piperidine are predicted to be similar to its 2-naphthyl isomer. The presence of the hydroxyl group and the basic piperidine nitrogen will influence its solubility and pKa.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| LogP | ~3.0-4.0 |

| pKa | ~8.5-9.5 (for the piperidine nitrogen) |

| Solubility | Likely soluble in organic solvents and acidic aqueous solutions. |

Synthesis

A common synthetic route for 4-hydroxy-4-arylpiperidines is the Grignard reaction, where a piperidin-4-one derivative reacts with an arylmagnesium bromide. For 4-Hydroxy-4-(1-naphthyl)piperidine, the synthesis would likely involve the reaction of a suitable N-protected 4-piperidinone with 1-naphthylmagnesium bromide.

Potential Pharmacological Profile

Based on the known activity of the 2-naphthyl isomer, 4-Hydroxy-4-(1-naphthyl)piperidine is predicted to exhibit affinity for serotonin and dopamine receptors. The 4-aryl-4-hydroxypiperidine scaffold is also known to interact with opioid and NMDA receptors in other derivatives.

Table 2: Potential Receptor Binding Affinities

| Target | Predicted Affinity (based on 2-naphthyl isomer) | Potential Effect |

| Serotonin 5-HT₂A Receptor | IC₅₀ in the low to mid-nanomolar range (e.g., 120 nM for 2-naphthyl isomer) | Antagonist/Partial Agonist |

| Dopamine D₂ Receptor | IC₅₀ in the mid to high-nanomolar range (e.g., 450 nM for 2-naphthyl isomer) | Antagonist |

| Mu (µ) Opioid Receptor | Possible affinity, requires experimental validation. | Agonist/Antagonist |

| Delta (δ) Opioid Receptor | Possible affinity, requires experimental validation. | Agonist/Antagonist |

| NMDA Receptor | Possible affinity, requires experimental validation. | Antagonist |

Potential CNS Activity

Given its predicted interaction with 5-HT₂A and D₂ receptors, 4-Hydroxy-4-(1-naphthyl)piperidine may possess antipsychotic, anxiolytic, or antidepressant-like properties. The balance of activity at these two receptors would be a key determinant of its overall CNS profile. Other 4-aryl-4-hydroxypiperidine derivatives have demonstrated analgesic properties through their interaction with opioid receptors.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and pharmacological evaluation of 4-Hydroxy-4-(1-naphthyl)piperidine.

Synthesis via Grignard Reaction

Objective: To synthesize 4-Hydroxy-4-(1-naphthyl)piperidine.

Materials:

-

N-benzyl-4-piperidinone

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Prepare 1-naphthylmagnesium bromide by reacting 1-bromonaphthalene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of N-benzyl-4-piperidinone in the same anhydrous solvent dropwise to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The N-benzyl protecting group can be removed by catalytic hydrogenation to yield the final product.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 4-Hydroxy-4-(1-naphthyl)piperidine at various CNS receptors.

General Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with human 5-HT₂A or D₂ receptors).

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂) and varying concentrations of the test compound (4-Hydroxy-4-(1-naphthyl)piperidine).

-

Incubation and Filtration: Incubate at a specific temperature for a defined period to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Mobilization for 5-HT₂A Receptor)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 4-Hydroxy-4-(1-naphthyl)piperidine at the 5-HT₂A receptor.

Protocol:

-

Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the cells. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT₂A agonist (e.g., serotonin).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ and Schild analysis (for antagonists).

Visualizations

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by 4-Hydroxy-4-(1-naphthyl)piperidine based on its predicted targets.

Caption: Potential antagonistic effect on the 5-HT2A receptor signaling pathway.

Caption: Potential antagonistic effect on the Dopamine D2 receptor signaling pathway.

Experimental Workflow

Caption: A generalized workflow for the pharmacological evaluation of the compound.

Potential Metabolic Pathways

The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways for 4-Hydroxy-4-(1-naphthyl)piperidine include:

-

N-dealkylation: If the piperidine nitrogen is substituted, enzymatic removal of the N-substituent is a common metabolic route.

-

Hydroxylation: Oxidation of the piperidine or naphthyl ring.

-

Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid to facilitate excretion.

Further studies using human liver microsomes and recombinant CYP enzymes would be necessary to identify the specific enzymes involved and the major metabolites.

Conclusion and Future Directions

While direct experimental data for 4-Hydroxy-4-(1-naphthyl)piperidine is currently lacking, the analysis of its structural analogue and the broader class of 4-aryl-4-hydroxypiperidines provides a strong rationale for its investigation as a CNS-active agent. The predicted affinity for 5-HT₂A and D₂ receptors suggests its potential in the treatment of neuropsychiatric disorders.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development of a robust synthetic route and full analytical characterization of the compound.

-

Comprehensive Pharmacological Profiling: In vitro binding and functional assays against a broad panel of CNS targets to determine its affinity, selectivity, and functional activity.

-

In Vitro and In Vivo ADME Studies: Evaluation of its metabolic stability, permeability, and pharmacokinetic properties.

-

In Vivo Behavioral Studies: Assessment of its efficacy in relevant animal models of psychosis, anxiety, or depression.

The insights provided in this whitepaper offer a foundational framework to guide the further exploration of 4-Hydroxy-4-(1-naphthyl)piperidine as a promising scaffold for the development of novel therapeutics.

Methodological & Application